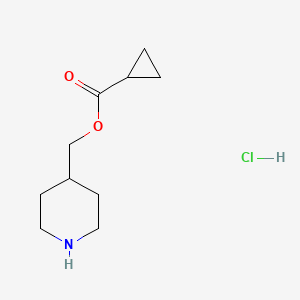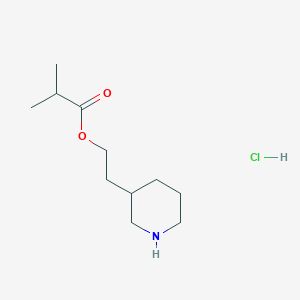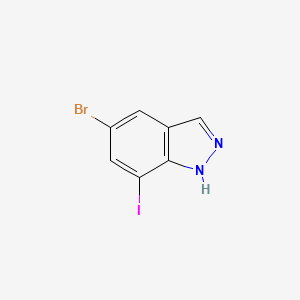
5-ブロモ-7-ヨード-1H-インダゾール
概要
説明
5-Bromo-7-iodo-1H-indazole is a halogenated heterocyclic aromatic organic compound with the molecular formula C7H4BrIN2. It is characterized by the presence of bromine and iodine atoms at the 5th and 7th positions, respectively, on the indazole ring
科学的研究の応用
5-Bromo-7-iodo-1H-indazole has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It can be employed as a corrosion inhibitor for metals, particularly copper, due to its protective properties.
作用機序
Target of Action
It is known that indazole derivatives can interact with a broad range of biological targets
Mode of Action
Indazole derivatives are known to interact with their targets and induce changes that lead to their biological effects . The specific interactions and changes caused by 5-Bromo-7-iodo-1H-indazole remain to be elucidated.
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways, but the specific pathways influenced by 5-Bromo-7-iodo-1H-indazole are yet to be determined .
Result of Action
Indazole derivatives are known to have a wide range of biological activities . The specific effects of 5-Bromo-7-iodo-1H-indazole at the molecular and cellular levels need further investigation.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound .
生化学分析
Biochemical Properties
5-Bromo-7-iodo-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, thereby influencing various signaling pathways. Additionally, 5-Bromo-7-iodo-1H-indazole can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of 5-Bromo-7-iodo-1H-indazole on cells are diverse and depend on the cell type and context. In cancer cells, for instance, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways that regulate growth and division. This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 5-Bromo-7-iodo-1H-indazole influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy .
Molecular Mechanism
At the molecular level, 5-Bromo-7-iodo-1H-indazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it has been found to inhibit certain kinases by competing with ATP for binding sites. This inhibition can lead to downstream effects on signaling pathways and cellular functions. Additionally, 5-Bromo-7-iodo-1H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-iodo-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-7-iodo-1H-indazole remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-7-iodo-1H-indazole in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 5-Bromo-7-iodo-1H-indazole can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
5-Bromo-7-iodo-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in glycolysis, leading to reduced glucose utilization and altered energy production. These interactions are crucial for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Bromo-7-iodo-1H-indazole is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding how 5-Bromo-7-iodo-1H-indazole exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of 5-Bromo-7-iodo-1H-indazole is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of 5-Bromo-7-iodo-1H-indazole is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-iodo-1H-indazole typically involves halogenation reactions starting from indazole or its derivatives. One common method is the direct halogenation of 1H-indazole using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-7-iodo-1H-indazole may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production scale, cost efficiency, and safety considerations. The process may also include purification steps to obtain the compound in high purity, typically using recrystallization or column chromatography techniques.
化学反応の分析
Types of Reactions: 5-Bromo-7-iodo-1H-indazole can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are influenced by the presence of halogen atoms, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to form biaryl compounds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted indazoles, and coupled biaryl compounds
類似化合物との比較
5-Bromo-7-iodo-1H-indazole is similar to other halogenated indazoles, such as 5-bromo-1H-indazole and 7-iodo-1H-indazole. its unique combination of bromine and iodine atoms at specific positions on the indazole ring sets it apart from these compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
5-bromo-7-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPPVMLPAUPZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730869 | |
| Record name | 5-Bromo-7-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953410-86-1 | |
| Record name | 5-Bromo-7-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
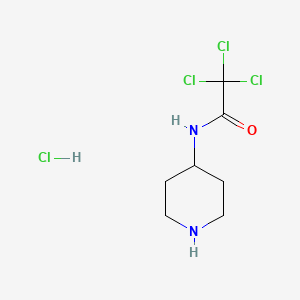
![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)
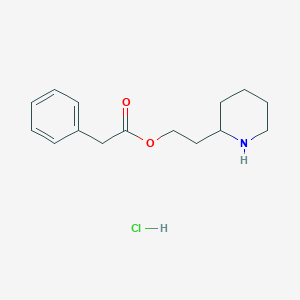

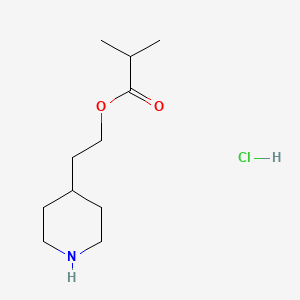
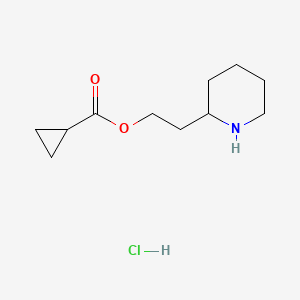
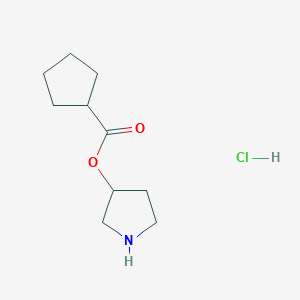
![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)

